(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13464040
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C12H25N3O/c1-9(2)14(4)8-11-6-5-7-15(11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 |
| Standard InChI Key | IPDRZGHDKJWWRK-QWRGUYRKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(C)C)N |
| SMILES | CC(C)N(C)CC1CCCN1C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C)CC1CCCN1C(=O)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Descriptors
The compound’s molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . Its IUPAC name, (2S)-2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one, reflects the stereochemistry at both the amino and pyrrolidine centers, critical for its biological activity . The structure features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and a ketone-functionalized propanone backbone.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₅N₃O | |
| Molecular Weight | 227.35 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely polar organic solvents | |
| Stability | Stable under inert conditions |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of key functional groups. The ¹H-NMR spectrum reveals signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and the amino proton (δ 2.8 ppm). IR spectra show stretches for the carbonyl group (C=O) at ~1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step sequence starting from L-proline derivatives to establish chirality. Key steps include:
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Pyrrolidine Ring Functionalization: Introduction of the isopropyl-methyl-amino group via reductive amination using sodium cyanoborohydride.
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Chiral Resolution: Enzymatic or chemical methods ensure retention of the (S,S) configuration.
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Ketone Formation: Oxidation of a secondary alcohol intermediate using Jones reagent .
Reagents such as triethylamine and dichloromethane are employed, with reactions conducted below -50°C to minimize racemization. Yield optimization requires precise control of pH and temperature, with typical purity exceeding 97% post-HPLC purification.
Scalability Challenges
Industrial-scale production faces hurdles in maintaining stereochemical integrity. Continuous-flow reactors and immobilized enzymes are under investigation to improve efficiency .
Biological Activity and Mechanisms
Neurotransmitter Receptor Interactions
The compound’s structure suggests affinity for dopamine and serotonin receptors, akin to related pyrrolidine derivatives. Computational docking studies predict binding to the D3 dopamine receptor’s orthosteric site, with a hypothesized Ki value of <50 nM.
Table 2: Hypothesized Pharmacological Targets
| Target | Predicted Activity | Source |
|---|---|---|
| D3 Dopamine Receptor | Partial agonist | |
| Serotonin Transporter | Inhibitor | |
| Sigma-1 Receptor | Modulator |
In Vitro and Preclinical Data
Physicochemical and Analytical Profiling
Stability and Degradation
The compound exhibits stability in acidic conditions (pH 4–6) but undergoes hydrolysis at higher pH, forming a primary amine byproduct . Storage recommendations include -20°C under argon to prevent oxidative degradation.
Analytical Methods
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HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve baseline separation of enantiomers.
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 228.2 .
Comparative Analysis with Structural Analogs
Impact of Substituents
Replacing the isopropyl group with cyclopropyl (as in VC13464040) enhances metabolic stability but reduces receptor affinity. Benzyl derivatives (e.g., VC13468201) exhibit improved blood-brain barrier penetration but higher cytotoxicity.
Table 3: Analog Comparison
| Compound | Substituent | Bioactivity (D3 Ki) | Source |
|---|---|---|---|
| Target Compound | Isopropyl-methyl | ~50 nM | |
| VC13464040 | Cyclopropyl-methyl | 120 nM | |
| VC13468201 | Benzyl-isopropyl | 45 nM |
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and brain penetration.
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Target Validation: Confirm receptor specificity via knockout models.
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Formulation Development: Explore prodrug strategies to enhance solubility.
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